molecular formula C22H22N4S2 B14213238 1-(4-Methylphenyl)-3-[2-[(4-methylphenyl)carbamothioylamino]phenyl]thiourea CAS No. 823219-04-1

1-(4-Methylphenyl)-3-[2-[(4-methylphenyl)carbamothioylamino]phenyl]thiourea

Cat. No.: B14213238
CAS No.: 823219-04-1
M. Wt: 406.6 g/mol
InChI Key: RSAUZFDSADRYGI-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-3-[2-[(4-methylphenyl)carbamothioylamino]phenyl]thiourea is an organic compound with a complex structure that includes both aromatic and thiourea functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-3-[2-[(4-methylphenyl)carbamothioylamino]phenyl]thiourea typically involves the reaction of 4-methylphenyl isothiocyanate with 2-amino-4-methylphenylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-3-[2-[(4-methylphenyl)carbamothioylamino]phenyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(4-Methylphenyl)-3-[2-[(4-methylphenyl)carbamothioylamino]phenyl]thiourea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-[2-[(4-methylphenyl)carbamothioylamino]phenyl]thiourea involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone
  • 1-(4-Methylphenyl)-2-thiourea
  • 1-(4-Methylphenyl)-2,4,5-triphenyl-1H-imidazole

Uniqueness

1-(4-Methylphenyl)-3-[2-[(4-methylphenyl)carbamothioylamino]phenyl]thiourea is unique due to its dual aromatic and thiourea functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse interactions with molecular targets, making it a versatile compound in various research applications.

Properties

CAS No.

823219-04-1

Molecular Formula

C22H22N4S2

Molecular Weight

406.6 g/mol

IUPAC Name

1-(4-methylphenyl)-3-[2-[(4-methylphenyl)carbamothioylamino]phenyl]thiourea

InChI

InChI=1S/C22H22N4S2/c1-15-7-11-17(12-8-15)23-21(27)25-19-5-3-4-6-20(19)26-22(28)24-18-13-9-16(2)10-14-18/h3-14H,1-2H3,(H2,23,25,27)(H2,24,26,28)

InChI Key

RSAUZFDSADRYGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2NC(=S)NC3=CC=C(C=C3)C

Origin of Product

United States

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